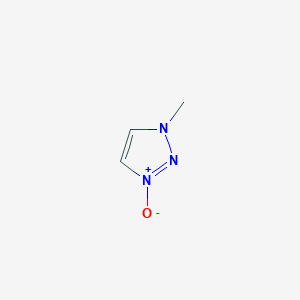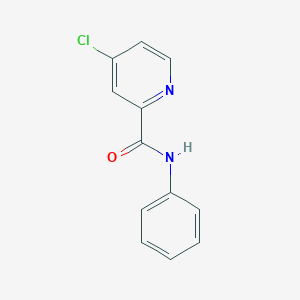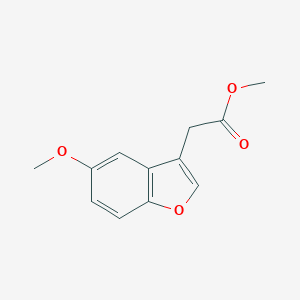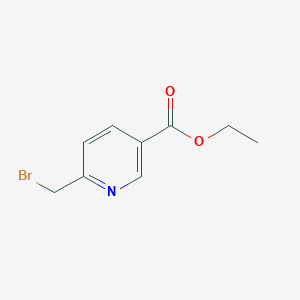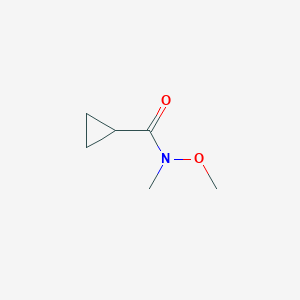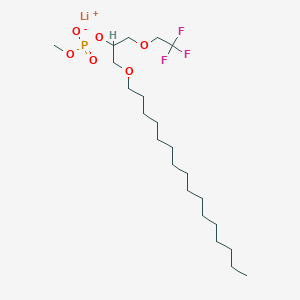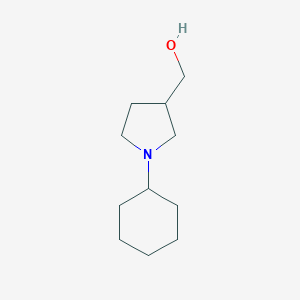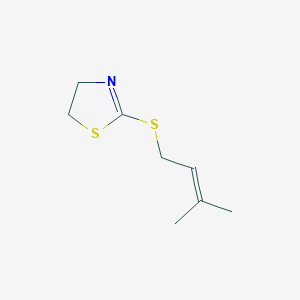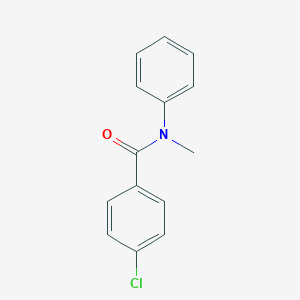
4-chloro-N-methyl-N-phenylbenzamide
Descripción general
Descripción
4-chloro-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H12ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a phenyl group and a methyl group . The average mass of the molecule is 245.704 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 231.68 . The InChI code for this compound is 1S/C13H10ClNO/c14-11-8-6-10 (7-9-11)13 (16)15-12-4-2-1-3-5-12/h1-9H, (H,15,16) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-Chloro-N-Methyl-N-Phenylbenzamide has been a subject of interest in synthesis and structural analysis. For instance, He et al. (2014) synthesized a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, and explored its structural properties using various spectroscopic methods. This research provides valuable insights into the structural characteristics of compounds in this category, highlighting their potential in material science and chemistry (He et al., 2014).
Anticonvulsant Properties
Research has also been conducted on the anticonvulsant properties of similar compounds. Bailleux et al. (1995) studied a series of 4-nitro-N-phenylbenzamides and found them effective in controlling seizures in mice. This implies that derivatives of this compound could have potential applications in the development of new anticonvulsant drugs (Bailleux et al., 1995).
Chemical Reactions and Stability
The chemical reactivity and stability of similar compounds have been studied in different environments. O'Conner and Ramage (1977) explored the rate constants of reaction of 4-chloro-N-phenylbenzamide in aqueous sulphuric acid, providing insights into its stability and reactivity under various conditions. Understanding these properties is crucial for its application in chemical synthesis and pharmaceutical research (O'Conner & Ramage, 1977).
Biologically Active Compounds Synthesis
The synthesis of biologically active compounds using derivatives of this compound has been a research focus. Ienascu et al. (2009) synthesized new derivatives with an o-hydroxybenzamide structure, aiming to obtain compounds with biological activity. This indicates the potential of this compound derivatives in medicinal chemistry (Ienascu et al., 2009).
Antifungal Activity
Research on the antifungal activity of related compounds has been conducted. Wen-liang (2011) synthesized 2-Chloro-N-phenylbenzamide and evaluated its effectiveness against certain fungal species. This suggests that this compound and its derivatives could be explored for antifungal applications (Wen-liang, 2011).
Safety and Hazards
The safety data sheet for 4-chloro-N-methyl-N-phenylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDYQGMWPAPVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



